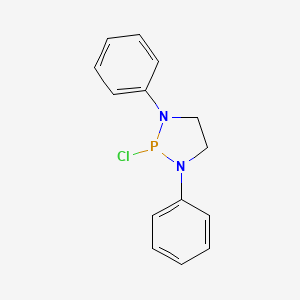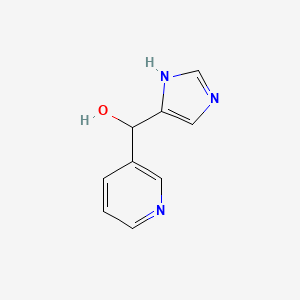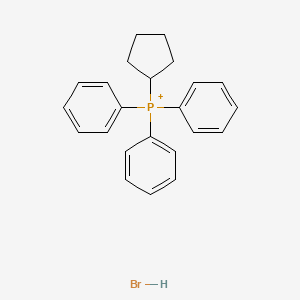
Cyclopentyl(triphenyl)phosphanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyltriphenylphosphonium bromide is an organic compound with the chemical formula C23H24BrP. It is a white crystalline solid that is stable at room temperature. This compound is known for its applications in organic synthesis, particularly as a reagent and catalyst in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentyltriphenylphosphonium bromide is typically synthesized through the reaction of triphenylphosphine with cyclopentyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of cyclopentyltriphenylphosphonium bromide follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It can act as a nucleophile in reactions with electrophiles.
Oxidation and reduction reactions: It can participate in redox reactions under specific conditions.
Catalytic reactions: It can serve as a catalyst in certain organic transformations.
Common Reagents and Conditions
Common reagents used in reactions with cyclopentyltriphenylphosphonium bromide include alkyl halides, carbonyl compounds, and various oxidizing and reducing agents. Typical reaction conditions involve the use of organic solvents, controlled temperatures, and sometimes the presence of a base or acid to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving cyclopentyltriphenylphosphonium bromide depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product is typically a substituted phosphonium salt .
Aplicaciones Científicas De Investigación
Cyclopentyltriphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is used in the study of biological systems, particularly in the investigation of phosphonium salts’ interactions with biological molecules.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of cyclopentyltriphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable complexes with various substrates, facilitating their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Cyclopentyltriphenylphosphonium bromide can be compared with other similar compounds such as:
Cyclopropyltriphenylphosphonium bromide: Similar in structure but with a cyclopropyl group instead of a cyclopentyl group.
Triphenylphosphonium bromide: Lacks the cyclopentyl group, making it less versatile in certain reactions.
Cyclopentyltriphenylphosphonium bromide is unique due to its specific structure, which imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C23H25BrP+ |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
cyclopentyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C23H24P.BrH/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1; |
Clave InChI |
WZYWSVSFFTZZPE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


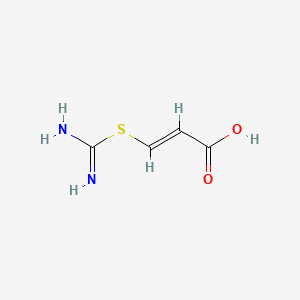
![[2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate](/img/structure/B12825571.png)

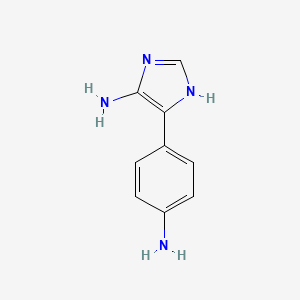

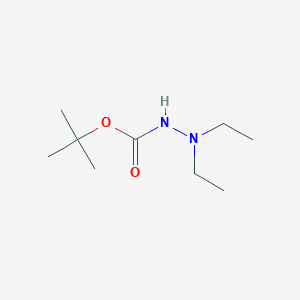
![tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12825613.png)
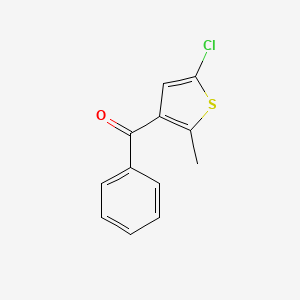
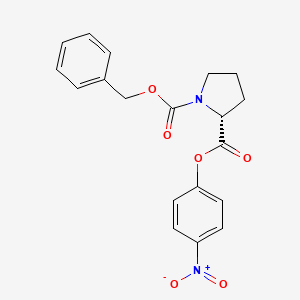
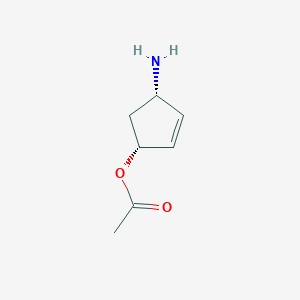
![3-Ethoxy-4-[4-(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B12825638.png)
